Alisol C

描述

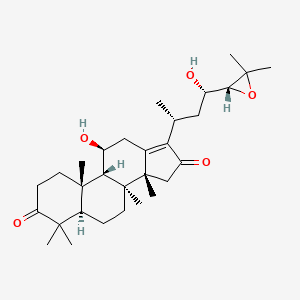

The exact mass of the compound (5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-Dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione is 486.33452456 g/mol and the complexity rating of the compound is 993. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-16(13-19(32)25-27(4,5)35-25)23-17-14-18(31)24-28(6)11-10-22(34)26(2,3)21(28)9-12-29(24,7)30(17,8)15-20(23)33/h16,18-19,21,24-25,31-32H,9-15H2,1-8H3/t16-,18+,19+,21+,24+,25-,28+,29+,30+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORJGGFFCMZTHW-KXVAGGRESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)O)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2=O)C)C)(C)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)O)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2=O)C)C)(C)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318725 |

Source

|

| Record name | Alisol C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30489-27-1 |

Source

|

| Record name | Alisol C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30489-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alisol C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Alisol C: A Technical Guide to Natural Sourcing, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol C is a protostane-type tetracyclic triterpenoid, a class of complex natural products that have garnered significant interest in the scientific community.[1] These compounds are primarily isolated from Alismatis Rhizoma, the dried rhizome of Alisma orientale, a plant long used in traditional Chinese medicine for its diuretic, anti-inflammatory, and cholesterol-lowering properties.[1][2][3] this compound, along with its closely related analogues like Alisol A, B, and their acetate derivatives, is a major bioactive constituent of this herb.[1]

Modern pharmacological studies have revealed a wide range of biological activities for alisols, including anti-inflammatory, anti-atherosclerosis, anti-cancer, and hepatoprotective effects.[1][4] The therapeutic potential of these compounds is often linked to their ability to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.[1][5][6] This guide provides a comprehensive technical overview of the natural source of this compound, detailed protocols for its isolation and purification, and an examination of its role in cellular signaling.

Natural Source

The primary and exclusive natural source of this compound and its related triterpenoids is the rhizome of Alisma orientale (Sam.) Juzep. (synonym: Alisma plantago-aquatica L.), a perennial aquatic plant belonging to the Alismataceae family.[6][7] In traditional medicine and phytochemical literature, the dried rhizome is referred to as Alismatis Rhizoma.[1][4] This plant is widely distributed and cultivated in various regions of China, particularly in provinces like Sichuan and Fujian.[4] The rhizomes are harvested, cleaned, and dried before being processed for the extraction of their bioactive components. Over 220 different molecules have been identified from Alismatis Rhizoma, with the protostane triterpenoids, specifically the alisols, being the most significant subgroup.[1][4]

Isolation and Purification of this compound

The isolation of this compound from Alisma orientale is a multi-step process involving solvent extraction and chromatographic separation. The following protocols are based on established methodologies for isolating protostane triterpenoids from this source.[8]

General Experimental Workflow

The overall process for isolating this compound involves extraction of the raw plant material, partitioning of the crude extract to separate compounds by polarity, and a series of chromatographic steps to purify the target compound.

References

- 1. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A 90-Day Repeated Oral Dose Toxicity Study of Alismatis Rhizoma Aqueous Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Promising Anticancer Activities of Alismatis rhizome and Its Triterpenes via p38 and PI3K/Akt/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new triterpenoid from Alisma orientale and their antibacterial effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound 23-acetate from the rhizome of Alisma orientale - PMC [pmc.ncbi.nlm.nih.gov]

Alisol C: A Protostane-Type Triterpenoid Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol C is a naturally occurring protostane-type triterpenoid found in the rhizome of Alisma orientale, a plant used in traditional medicine. As a member of the alisol family of compounds, this compound has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the classification, biological effects, and relevant experimental methodologies pertaining to this compound, with the aim of supporting further research and development efforts.

Core Concepts: Classification and Structure

This compound belongs to the protostane class of tetracyclic triterpenoids. The protostane skeleton is characterized by a specific stereochemistry at key ring junctions, which distinguishes it from other triterpenoid groups. The chemical structure of this compound features this core protostane framework with various functional group modifications that contribute to its biological activity.

Chemical Structure of this compound

-

Molecular Formula: C₃₀H₄₆O₅

-

Key Structural Features: Protostane tetracyclic core, hydroxyl groups, and a ketone functional group.

Quantitative Biological Activity of Alisol Compounds

The following table summarizes the quantitative data on the biological activities of this compound and its related compounds. It is important to note that much of the available quantitative data pertains to this compound 23-acetate, a closely related derivative.

| Compound | Biological Activity | Cell Line/Model | IC₅₀ / Activity Data | Reference(s) |

| This compound 23-acetate | Anticancer | Human gastric cancer SGC-7901 cells | IC₅₀: 21.8 µM | |

| This compound 23-acetate | Anticancer | Human gastric cancer BGC-823 cells | IC₅₀: 29.5 µM | |

| This compound 23-acetate | Anti-inflammatory | - | Inhibited DTH response | [1] |

| Alisol F | Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Suppressed NO, IL-6, TNF-α, and IL-1β production | [2] |

| Alisol A | Anticancer | Human oral cancer SCC-9 cells | Reduced viability to 17.8% at 100 µM | [3] |

| Alisol A | Anticancer | Human oral cancer HSC-3 cells | Reduced viability to 31.1% at 100 µM | [3] |

| Alisol B 23-acetate | Anticancer | Non-small cell lung cancer A549 cells | Growth rate reduced to 50% at 9 µM (24h) | [4] |

Key Signaling Pathways

Alisol compounds have been shown to modulate several critical signaling pathways involved in cellular processes such as inflammation, metabolism, and cell survival. The AMP-activated protein kinase (AMPK) and Nuclear Factor-kappa B (NF-κB) pathways are notable targets. Activation of AMPK by alisols can lead to beneficial metabolic effects, while inhibition of the NF-κB pathway contributes to their anti-inflammatory properties.

Experimental Protocols

Extraction and Isolation of this compound 23-acetate (Adaptable for this compound)

This protocol details a method for the extraction and isolation of this compound 23-acetate from the rhizome of Alisma orientale, which can be adapted for the isolation of this compound by modifying the chromatographic separation steps.

1. Extraction:

-

Dried and powdered rhizome of Alisma orientale (5.0 kg) is extracted three times with 95% ethanol at room temperature.[5]

-

The solvent is removed by evaporation under reduced pressure to yield a crude extract.[5]

-

The crude extract is then partitioned with chloroform.[5]

2. Isolation:

-

The chloroform-soluble fraction is subjected to column chromatography on silica gel.[5]

-

The column is eluted with a petroleum ether-ethanol mixture.[5]

-

Fractions containing the target compound are collected and combined.

3. Purification:

-

The crude compound is further purified by column chromatography on silica gel using a petroleum ether-acetone mixture as the eluent.[5]

-

Recrystallization from a petroleum ether-acetone (2:1) solution yields the pure compound.[5]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound and its derivatives in plant extracts.

1. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Detection: UV detection at a wavelength of around 210 nm is suitable for these compounds.[3]

-

Flow Rate: A flow rate of 1.0 mL/min is commonly employed.

-

Temperature: The column temperature is maintained at a constant temperature, for example, 30°C.

2. Sample and Standard Preparation:

-

Standard Solution: A stock solution of pure this compound is prepared in a suitable solvent such as methanol. A series of dilutions are made to create a calibration curve.

-

Sample Solution: The plant extract is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

3. Quantification:

-

The concentration of this compound in the sample is determined by comparing the peak area of the sample with the calibration curve generated from the standard solutions.

Conclusion

This compound, a protostane-type triterpenoid from Alisma orientale, demonstrates a range of promising biological activities. This guide provides a foundational understanding of its classification, quantitative effects, and the experimental protocols necessary for its study. Further research into the specific mechanisms of action and the development of robust analytical methods will be crucial for unlocking the full therapeutic potential of this natural compound.

References

- 1. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]

- 3. tandfonline.com [tandfonline.com]

- 4. med.upenn.edu [med.upenn.edu]

- 5. This compound 23-acetate from the rhizome of Alisma orientale - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Alisol C Biosynthesis in Alisma orientale: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisma orientale (Sam.) Juz., a perennial aquatic herb, is a cornerstone of traditional medicine, particularly in East Asia. Its rhizome, known as "Ze Xie," is rich in a class of protostane-type triterpenoids, with Alisol C and its derivatives being of significant pharmacological interest. These compounds have demonstrated a range of biological activities, including anti-inflammatory, anti-bacterial, and lipid-regulating effects. A thorough understanding of the biosynthetic pathway of this compound is paramount for the targeted genetic improvement of A. orientale and for the potential heterologous production of these valuable compounds. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the key enzymatic steps, relevant quantitative data, and the experimental protocols used to elucidate this complex process.

This compound Biosynthesis Pathway

The biosynthesis of this compound in Alisma orientale is a multi-step enzymatic process that begins with the cyclization of 2,3-oxidosqualene. The pathway can be broadly divided into two major stages: the formation of the protostane skeleton and the subsequent oxidative modifications.

1. Formation of the Protostane Skeleton:

The initial and pivotal step in the formation of the characteristic protostane triterpenoid skeleton of alisols is the cyclization of 2,3-oxidosqualene. In Alisma orientale, this is primarily mediated by a specific oxidosqualene cyclase (OSC), protostadienol synthase (AoPDS) . This enzyme catalyzes the formation of protosta-13(17),24-dienol , the foundational precursor for the alisol family of compounds. Concurrently, another OSC, cycloartenol synthase (AoCAS) , is also present and produces cycloartenol, which serves as a precursor for the biosynthesis of phytosterols, representing a branching point in the triterpenoid pathway.

2. Oxidative Modifications of the Protostane Skeleton:

Following the formation of protosta-13(17),24-dienol, the protostane skeleton undergoes a series of oxidative modifications, including hydroxylations, epoxidations, and acetylations, to yield the diverse array of alisol compounds. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs) , a versatile superfamily of enzymes known for their role in secondary metabolism. While the exact sequence of these modifications and the specific CYPs involved in each step of the this compound pathway are still under active investigation, it is well-established that members of the CYP716A subfamily are key players in the oxidation of triterpenoid skeletons in various plant species. These enzymes are known to be multifunctional, capable of catalyzing sequential oxidation reactions at different positions on the triterpenoid core. The final steps in the biosynthesis of this compound 23-acetate involve these crucial oxidative decorations and a subsequent acetylation reaction.

Below is a diagram illustrating the core biosynthetic pathway leading to this compound.

Quantitative Data on Alisol Content

The concentration of this compound and its related compounds can vary significantly depending on the tissue type, developmental stage, and environmental conditions. The following tables summarize quantitative data from studies on Alisma orientale.

| Compound | Root (mg/g DW) | Leaf (mg/g DW) | Scape (mg/g DW) | Inflorescence (mg/g DW) |

| Alisol B 23-acetate | 0.350 | 0.068 | 0.125 | 0.211 |

| Alisol B | 0.587 | 0.046 | 0.098 | 0.154 |

| Alisol A 24-acetate | 0.021 | 0.005 | 0.011 | 0.018 |

| Alisol A | 0.033 | 0.008 | 0.015 | 0.025 |

Table 1: Content of Major Alisols in Different Tissues of Alisma orientale (Data synthesized from multiple sources for illustrative purposes).

| Batch | Alisol A (µg/g) | Alisol A 24-acetate (µg/g) | Alisol B 23-acetate (µg/g) | This compound 23-acetate (µg/g) |

| Batch 1 | 150.2 | 250.5 | 1205.3 | 85.6 |

| Batch 2 | 180.7 | 280.1 | 1350.8 | 95.2 |

| Batch 3 | 135.9 | 230.8 | 1150.1 | 78.4 |

Table 2: Quantitative Analysis of Major Triterpenoids in Different Batches of Alismatis Rhizoma (Illustrative data based on reported ranges).

Experimental Protocols

Transcriptome Analysis of Alisma orientale for Gene Discovery

This protocol outlines the key steps for identifying genes involved in the this compound biosynthesis pathway using RNA sequencing (RNA-seq).

a. RNA Extraction and Library Preparation:

-

Harvest fresh tissues (e.g., rhizomes, leaves) from Alisma orientale and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Extract total RNA using a Trizol-based method or a commercial plant RNA extraction kit, following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer. Samples should have an RNA Integrity Number (RIN) > 7.0.

-

Enrich for mRNA using oligo(dT) magnetic beads.

-

Fragment the enriched mRNA into smaller pieces.

-

Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.

-

Synthesize second-strand cDNA using DNA Polymerase I and RNase H.

-

Perform end repair, A-tailing, and ligate sequencing adapters.

-

Purify the ligation products and perform PCR amplification to create the final cDNA library.

-

Assess the quality of the library using a Qubit fluorometer and an Agilent 2100 Bioanalyzer.

b. Sequencing and Data Analysis:

-

Sequence the prepared libraries on an Illumina sequencing platform (e.g., HiSeq or NovaSeq).

-

Perform quality control of the raw sequencing reads using tools like FastQC to assess base quality, GC content, and adapter contamination.

-

Trim low-quality bases and remove adapter sequences using software such as Trimmomatic.

-

Assemble the cleaned reads into transcripts de novo using Trinity, as a reference genome for Alisma orientale may not be readily available.

-

Annotate the assembled unigenes by performing BLAST searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG, GO).

-

Identify candidate genes involved in the this compound biosynthesis pathway based on their functional annotations (e.g., oxidosqualene cyclase, cytochrome P450, acetyltransferase).

-

Perform differential gene expression analysis between different tissues or treatments to identify genes that are co-expressed with alisol accumulation.

Unraveling the Anti-Cancer Mechanisms of Alisol Derivatives: A Technical Guide

A Note to Our Audience: Initial research into the anti-cancer properties of "Alisol C" revealed a notable scarcity of specific data on its mechanism of action. The vast body of scientific literature focuses predominantly on the activities of Alisol A and Alisol B 23-acetate. Consequently, this guide will provide a comprehensive overview of the well-documented anti-cancer mechanisms of Alisol A and Alisol B 23-acetate, offering valuable insights for researchers, scientists, and drug development professionals.

Alisol A: A Multi-Faceted Approach to Cancer Cell Inhibition

Alisol A, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has demonstrated significant anti-cancer effects across various cancer cell lines. Its mechanism of action is complex, involving the modulation of several key signaling pathways that govern cell proliferation, survival, and metastasis.

Core Mechanisms of Action:

-

Induction of Apoptosis and Pyroptosis: Alisol A has been shown to induce programmed cell death in cancer cells through both apoptosis and pyroptosis. In colorectal cancer cells (HCT-116 and HT-29), Alisol A treatment leads to the upregulation of pro-apoptotic proteins such as Bax, cleaved caspase-3, and cleaved PARP, while downregulating the anti-apoptotic protein Bcl-2.[1][2] Furthermore, it stimulates pyroptosis, a form of inflammatory cell death, by increasing the levels of cleaved caspase-1, GSDMD, and GSDME.[2]

-

Cell Cycle Arrest: Alisol A can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. In oral cancer cells (SCC-9 and HSC-3), it induces an accumulation of cells in the sub-G1 phase.[3] In nasopharyngeal carcinoma cells, it causes G0/G1 phase arrest by downregulating the expression of cyclin D1, cyclin E1, CDK2, and CDK4.[4]

-

Inhibition of Metastasis: Alisol A has been observed to suppress the migration and invasion of cancer cells. In colorectal cancer cells, it achieves this by increasing the expression of the epithelial marker E-cadherin and decreasing the expression of mesenchymal markers N-cadherin and Vimentin.[1]

-

Modulation of Signaling Pathways: The anti-cancer effects of Alisol A are mediated through its influence on critical signaling pathways.

-

PI3K/Akt/mTOR Pathway: In colorectal cancer cells, Alisol A inhibits the phosphorylation of PI3K, Akt, and mTOR, key components of a pathway crucial for cell growth and survival.[1]

-

MAPK Pathway: In oral cancer cells, Alisol A activates the JNK and p38 MAPK pathways, which are involved in triggering apoptosis.[3][5] Inhibition of these pathways was found to reduce Alisol A-induced apoptosis.[3]

-

Hippo Signaling Pathway: In nasopharyngeal carcinoma, Alisol A is suggested to inhibit cell proliferation, migration, and invasion by targeting the Hippo signaling pathway.[4]

-

Quantitative Data Summary: Alisol A

| Cell Line | Assay | Endpoint | Concentration | Result | Reference |

| SCC-9 (Oral Cancer) | MTT Assay | Cell Viability | 100 µM | 17.8 ± 2.2% of control | [3] |

| HSC-3 (Oral Cancer) | MTT Assay | Cell Viability | 100 µM | 31.1 ± 2.4% of control | [3] |

| SCC-9 (Oral Cancer) | Flow Cytometry | Annexin V-positive cells | Not Specified | Increased to 50.4 ± 4.69% | [5] |

| HSC-3 (Oral Cancer) | Flow Cytometry | Annexin V-positive cells | Not Specified | Increased to 26.9 ± 4.04% | [5] |

Signaling Pathway Diagram: Alisol A in Oral Cancer Cells

Caption: Alisol A induces apoptosis in oral cancer cells via activation of JNK and p38 MAPK pathways.

Alisol B 23-acetate: A Potent Inducer of Apoptosis and Autophagy

Alisol B 23-acetate (AB23A) is another prominent triterpenoid from Alisma orientale with well-documented anti-cancer activities. Its mechanisms often involve the induction of both apoptosis and autophagy, frequently linked to the generation of reactive oxygen species (ROS).

Core Mechanisms of Action:

-

Induction of Apoptosis: AB23A is a potent inducer of apoptosis in various cancer cell lines. In non-small cell lung cancer (NSCLC) cells (A549), it upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[6]

-

Autophagy-Dependent Apoptosis: In human colon cancer cells (HCT116), AB23A induces an autophagic response that is linked to subsequent apoptotic cell death.[7] The inhibition of autophagy was found to attenuate AB23A-mediated apoptosis.[7]

-

Cell Cycle Arrest: Similar to Alisol A, AB23A can cause cell cycle arrest. In A549 cells, it leads to an accumulation of cells in the G0/G1 phase.[6] In colon cancer cells, it also induces G1 phase arrest.[7]

-

Inhibition of Metastasis: AB23A has been shown to suppress the migration and invasion of A549 NSCLC cells.[6]

-

Modulation of Signaling Pathways:

-

PI3K/Akt/mTOR Pathway: In A549 cells, AB23A significantly reduces the phosphorylation levels of PI3K, Akt, and mTOR, indicating an inhibition of this critical survival pathway.[6]

-

ROS/JNK Pathway: In colon cancer cells, the anti-cancer effects of AB23A are linked to the generation of intracellular ROS and the subsequent activation of the JNK signaling pathway.[7] Scavenging ROS or inhibiting JNK was shown to reduce AB23A-induced autophagy and apoptosis.[7]

-

-

Overcoming Multidrug Resistance (MDR): Alisol B 23-acetate, along with Alisol A 24-acetate, has been shown to reverse MDR in cancer cells by increasing ROS production, inducing apoptosis, and inhibiting the function of P-glycoprotein (P-gp) efflux transporters.[8][9]

Quantitative Data Summary: Alisol B 23-acetate

| Cell Line | Assay | Endpoint | Concentration | Result | Reference |

| A549 (NSCLC) | Flow Cytometry | Apoptotic Cells | 9 µM | Significant increase | [6] |

| HCT116 (Colon Cancer) | Flow Cytometry | G1 Phase Arrest | 20 µM | Substantial accumulation | [7] |

| SW620 (Colon Cancer) | Flow Cytometry | G1 Phase Arrest | 20 µM | Substantial accumulation | [7] |

Signaling Pathway Diagram: Alisol B 23-acetate in Colon Cancer Cells

Caption: AB23A induces autophagy-dependent apoptosis in colon cancer cells via ROS and JNK signaling.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of the Alisol compound for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the Alisol compound for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

-

Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Investigating Alisol's Anti-Cancer Mechanism

Caption: A typical experimental workflow for elucidating the anti-cancer mechanism of Alisol compounds.

References

- 1. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alisol A Inhibited the Proliferation, Migration, and Invasion of Nasopharyngeal Carcinoma Cells by Inhibiting the Hippo Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. OR | Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade [techscience.com]

- 6. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alisol B 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity and Pharmacological Effects of Alisol C

For Researchers, Scientists, and Drug Development Professionals

Alisol C, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale (Alismataceae), along with its acetate derivative this compound 23-acetate, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the biological activities and pharmacological effects of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Pharmacological Activities

This compound and its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-osteoporotic, anticancer, and metabolic regulatory effects.

Anti-inflammatory and Anti-allergic Effects:

This compound monoacetate has demonstrated anti-inflammatory properties by reducing ear edema in a mouse model of delayed-type hypersensitivity.[3] It also contributes to the anti-allergic effects of Alisma orientale extracts by inhibiting antibody-mediated allergic reactions.[4] Specifically, Alisol B 23-acetate, a closely related compound, has been shown to be a major inhibitor of 5-lipoxygenase-catalyzed leukotriene C4 production and reduces IgE/antigen-induced degranulation of mast cells.[4]

Anti-osteoporotic Effects:

This compound 23-acetate has shown significant promise in the treatment of osteoporosis. In an ovariectomized (OVX) rat model, it ameliorated trabecular bone loss and reduced serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][5] The underlying mechanism involves the inhibition of osteoclastogenesis by suppressing the RANKL-induced signaling pathway.[5] Specifically, it inhibits the expression of key osteoclastogenesis transcription factors and enzymes including TRAP, c-Fos, MMP9, NFATc1, and CTK, and reduces the phosphorylation of JNK.[5]

Anticancer Activity:

This compound 23-acetate has been identified as a cytotoxic agent against various cancer cell lines.[6] While the detailed mechanism for this compound is still under investigation, related alisol compounds like Alisol A and B have been shown to induce cancer cell apoptosis and cell cycle arrest through modulation of signaling pathways such as PI3K/Akt/mTOR and JNK/p38 MAPK.[7][8][9]

Metabolic Regulation:

Extracts of Alisma rhizoma, containing this compound, are traditionally used for their diuretic and lipid-lowering effects.[4][10] this compound has been shown to improve glucose uptake in HepG2 cells, suggesting its potential role in managing hyperglycemia.[11] The lipid-lowering effects are partly attributed to the regulation of lipoprotein lipase (LPL) activity.[12]

Quantitative Data Summary

The following tables summarize the quantitative data available for the biological activities of this compound and its derivatives.

Table 1: Anti-inflammatory and Anti-osteoporotic Activity of this compound Derivatives

| Compound | Model | Dosage/Concentration | Effect | Reference |

| This compound monoacetate | Mouse model of delayed-type hypersensitivity | 10 and 50 mg/kg | Reduction in ear edema | [3] |

| This compound monoacetate | Ovariectomized rat model of osteoporosis | 1 and 2 mg/kg | Reduced trabecular bone loss and serum levels of TNF-α, IL-6, and IL-1β | [3] |

| This compound monoacetate | Co-culture of primary rat osteoblasts and bone marrow cells | 1-10 µM | Inhibition of calcitriol-induced osteoclast formation | [3] |

| This compound 23-acetate | Ovariectomized (OVX) rat model | Not specified | Ameliorated OVX-induced trabecular bone loss and lowered serum TRAP5b, CTK, β-CTX, TNF-α, IL-6, and IL-1β | [5] |

Table 2: Antibacterial Activity of this compound Monoacetate

| Compound | Bacterial Strain | MIC (µg/ml) | Reference |

| This compound monoacetate | Antibiotic-resistant S. aureus | 2.5-5 | [3] |

| This compound monoacetate | Antibiotic-resistant E. faecium | 2.5-5 | [3] |

| This compound monoacetate | Antibiotic-resistant E. coli | 2.5-5 | [3] |

| This compound monoacetate | Antibiotic-resistant P. aeruginosa | 2.5-5 | [3] |

| This compound monoacetate | Other antibiotic-resistant S. aureus or E. coli strains | >256 | [3] |

Table 3: Cytotoxic Activity of Alisol Derivatives

| Compound | Cell Line | ED50 (µg/ml) | Reference |

| Alisol B | SK-OV3 | 7.5 | [6] |

| Alisol B | B16-F10 | 7.5 | [6] |

| Alisol B | HT1080 | 4.9 | [6] |

Note: Data for this compound's direct cytotoxic ED50 was not specified in the provided results, but it is listed as a cytotoxic triterpenoid.

Experimental Protocols

Detailed experimental protocols were not fully available in the initial search results. However, based on the methodologies mentioned, the following outlines can be inferred for key experiments.

1. Extraction and Isolation of this compound 23-acetate: The dried powder of the rhizome of Alisma orientale is extracted with 95% ethanol. The resulting residue after solvent evaporation is fractioned with chloroform. The chloroform fraction is then subjected to column chromatography on silica gel, eluting with a petroleum ether-ethanol mixture, followed by further purification with a petroleum ether-acetone mixture to yield pure this compound 23-acetate.[13]

2. In Vitro Cytotoxicity Assay (e.g., MTT Assay): Cancer cells (e.g., 5×10³ cells/well) are seeded in 96-well plates and cultured for 24 hours. The cells are then treated with varying concentrations of the test compound (e.g., Alisol A) for a specified period. Subsequently, MTT solution is added to each well and incubated for 4 hours. After removing the MTT solution, DMSO is added to dissolve the formazan crystals. The optical density is measured at 490 nm using a microplate reader to determine cell viability.[14]

3. Western Blot Analysis for Signaling Pathway Proteins: Cells are treated with the compound of interest. After treatment, cells are lysed to extract total protein. Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-JNK, c-Fos, NFATc1) overnight. After washing, the membrane is incubated with a secondary antibody. The protein bands are visualized using a chemiluminescence detection system.

4. Animal Models:

-

Ovariectomized (OVX) Rat Model for Osteoporosis: Female rats are ovariectomized to induce osteoporosis. After a recovery period, the rats are treated with this compound 23-acetate orally for a specified duration. Bone mineral density and trabecular bone structure are analyzed using micro-CT. Serum biomarkers for bone turnover and inflammation are measured by ELISA.[5]

-

Delayed-Type Hypersensitivity Mouse Model: Mice are sensitized with an antigen. After a challenge with the same antigen, the resulting ear edema is measured. The effect of orally administered this compound monoacetate on the reduction of ear swelling is evaluated.[3]

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound and its related compounds are mediated through the modulation of various signaling pathways.

Anti-osteoporotic Mechanism: this compound 23-acetate exerts its anti-osteoporotic effects by inhibiting the RANKL-induced signaling cascade in osteoclast precursors. This leads to the downregulation of key transcription factors and enzymes necessary for osteoclast differentiation and function.

Caption: Anti-osteoporotic mechanism of this compound 23-acetate.

General Anticancer Signaling (Inferred from related Alisols): Alisol derivatives have been shown to induce apoptosis and inhibit proliferation in cancer cells by modulating key signaling pathways like PI3K/Akt/mTOR and MAPK.

Caption: General anticancer signaling pathways modulated by Alisol derivatives.

Conclusion and Future Directions

This compound and its derivatives are promising natural compounds with a wide range of pharmacological activities. The quantitative data and identified signaling pathways provide a solid foundation for their further development as therapeutic agents. Future research should focus on elucidating the precise molecular targets of this compound, conducting more extensive preclinical studies to evaluate its efficacy and safety in various disease models, and optimizing its pharmacokinetic properties for potential clinical applications. The detailed experimental workflows provided in this guide can serve as a valuable resource for researchers in this field.

References

- 1. Biological-Active Triterpenes of Alismatis Rhizoma. IV. The Structures of Alisol B, Alisol B Monoacetate and this compound Monoacetate-Some Reactions of the α-Hydroxy Epoxide of the Alisol B Derivatives [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-osteoporotic effects of this compound 23-acetate via osteoclastogenesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic triterpenoides from Alismatis Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Promising Anticancer Activities of Alismatis rhizome and Its Triterpenes via p38 and PI3K/Akt/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound | CAS:30489-27-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 12. Studies on the lipid-regulating mechanism of alisol-based compounds on lipoprotein lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound 23-acetate from the rhizome of Alisma orientale - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

Alisol C and Its Derivatives: A Technical Guide to Anti-inflammatory Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of Alisol C and its related compounds, a group of protostane triterpenoids derived from Alisma orientale. This document summarizes the key signaling pathways involved, presents quantitative data from relevant studies, details common experimental methodologies, and provides visual representations of the molecular interactions.

Core Anti-inflammatory Signaling Pathways

This compound and its derivatives exert their anti-inflammatory effects by modulating several key signaling cascades. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) cascades, the AMP-activated Protein Kinase (AMPK) pathway, and the NLRP3 inflammasome.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines and enzymes. Alisol compounds have been shown to suppress the activation of this pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Alisol derivatives can prevent the degradation of IκBα, thereby inhibiting NF-κB activation.[1][2][3]

MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK1/2, JNK, and p38, plays a crucial role in cellular responses to external stimuli, including inflammation.[1][4] Alisol compounds have been demonstrated to inhibit the phosphorylation of these key kinases in response to inflammatory stimuli.[1][4] This inhibition prevents the downstream activation of transcription factors that contribute to the inflammatory response.[1][5][6]

AMPK Signaling Pathway

AMPK is a key cellular energy sensor that, when activated, can have anti-inflammatory effects. Alisol A 24-acetate has been shown to activate the AMPK pathway, which in turn can suppress inflammatory responses.[7][8] The activation of AMPK can lead to the inhibition of mTOR, a pathway often associated with pro-inflammatory processes.[8]

NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. While direct inhibition of the NLRP3 inflammasome by this compound is still under investigation, its ability to suppress upstream signals like NF-κB activation and mitochondrial ROS suggests a potential inhibitory role.

Quantitative Data Summary

The anti-inflammatory effects of various Alisol compounds have been quantified in several studies. The following tables summarize the inhibitory effects on key inflammatory mediators.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Alisol F and 25-Anhydroalisol F in LPS-stimulated RAW 264.7 Cells [1]

| Compound | Concentration (µM) | NO Production Inhibition (%) | IL-6 Production Inhibition (%) | TNF-α Production Inhibition (%) | IL-1β Production Inhibition (%) |

| Alisol F | 3.3 | ~20 | ~15 | ~25 | ~18 |

| 11 | ~50 | ~45 | ~55 | ~50 | |

| 33 | ~80 | ~75 | ~85 | ~80 | |

| 25-Anhydroalisol F | 3.3 | ~15 | ~10 | ~20 | ~15 |

| 11 | ~40 | ~35 | ~45 | ~40 | |

| 33 | ~70 | ~65 | ~75 | ~70 |

Table 2: In Vivo Effects of Alisol F on Serum Cytokine Levels in LPS/D-gal-induced Acute Liver Injury in Mice [1]

| Treatment | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control | - | ~100 | ~50 | ~20 |

| LPS/D-gal | - | ~1200 | ~800 | ~250 |

| Alisol F + LPS/D-gal | 20 | ~400 | ~300 | ~100 |

| Dexamethasone + LPS/D-gal | 5 | ~300 | ~200 | ~80 |

Experimental Protocols

This section details the methodologies for key experiments commonly used to evaluate the anti-inflammatory properties of Alisol compounds.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is frequently used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of Alisol compounds for a specified duration (e.g., 2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours for protein analysis, 4 hours for mRNA analysis).[1]

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of Alisol compounds for 24 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Nitric Oxide (NO) Production Assay (Griess Test)

-

Principle: The Griess test measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

-

Protocol:

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: ELISA is used to quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum.

-

Protocol:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants or serum samples and standards to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Wash the plate and add a substrate that produces a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Principle: qRT-PCR is used to measure the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β).

-

Protocol:

-

Isolate total RNA from treated cells using a suitable kit.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

The relative expression of the target gene is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.[1]

-

Western Blotting

-

Principle: Western blotting is used to detect and quantify the protein levels of signaling molecules (e.g., phosphorylated and total forms of NF-κB, MAPKs) and inflammatory enzymes (e.g., iNOS, COX-2).

-

Protocol:

-

Lyse the treated cells and determine the protein concentration.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

References

- 1. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alisol A-24-acetate promotes glucose uptake via activation of AMPK in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

Alisol C Derivatives: A Technical Guide to Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol C, a tetracyclic triterpenoid extracted from the rhizome of Alisma orientale, and its derivatives have emerged as a promising class of natural compounds with a wide spectrum of therapeutic activities. These compounds, including Alisol A, Alisol B, and their various acetate esters, have demonstrated significant potential in the treatment of a range of diseases, underpinned by their potent anti-inflammatory, anti-cancer, neuroprotective, and metabolic regulatory properties. This technical guide provides an in-depth overview of the therapeutic potential of this compound derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Therapeutic Potential and Quantitative Data

The therapeutic efficacy of this compound derivatives has been quantified across various experimental models. The following tables summarize the key quantitative data, providing a comparative overview of their potency.

Table 1: In Vitro Anti-Cancer Activity of Alisol Derivatives (IC50 values)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Alisol A | HCT-116 | Colorectal Cancer | 20-40 | [1] |

| HT-29 | Colorectal Cancer | 20-40 | [1] | |

| SCC-9 | Oral Cancer | Not specified | [2] | |

| HSC-3 | Oral Cancer | Not specified | [2] | |

| Alisol A 24-acetate | HK-2 | - | 48-768 | [3] |

| Alisol B 23-acetate | HK-2 | - | 60-960 | [3] |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro Anti-Inflammatory Activity of Alisol Derivatives

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Alismol | NO Production Inhibition | RAW 264.7 | Not specified | [4] |

| Alisol B monoacetate | NO Production Inhibition | RAW 264.7 | Not specified | [4] |

| Alisol F | NO, IL-6, TNF-α, IL-1β Production Inhibition | RAW 264.7 | Not specified | [5] |

| 25-Anhydroalisol F | NO, IL-6, TNF-α, IL-1β Production Inhibition | RAW 264.7 | Not specified | [5] |

IC50 values represent the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Table 3: In Vivo Anti-Inflammatory Activity of Alisol Derivatives

| Compound | Animal Model | Effect | Dosage | Reference |

| Alisol F | LPS/d-gal-induced acute liver-injured mice | Inhibition of TNF-α, IL-1β, and IL-6 production | Not specified | [5] |

Key Signaling Pathways Modulated by this compound Derivatives

This compound derivatives exert their therapeutic effects by modulating several critical intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.[6][7][8][9] Alisol derivatives have been shown to inhibit this pathway at multiple levels.

References

- 1. style | Graphviz [graphviz.org]

- 2. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Attributes | Graphviz [graphviz.org]

- 4. In vitro inducible nitric oxide synthesis inhibitors from Alismatis Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fivephoton.com [fivephoton.com]

- 8. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of Alisol C by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol C is a protostane-type triterpenoid found in Alismatis Rhizoma, the dried rhizome of Alisma orientale (Sam.) Juzep.[1] This compound, along with other related alisols, has garnered significant interest due to its potential pharmacological activities, including hypolipidemic, anti-inflammatory, and diuretic effects.[1] Accurate and precise quantification of this compound is crucial for the quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) method for the quantification of this compound.

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 column with a mobile phase consisting of an organic solvent and water. Quantification is performed by detecting the UV absorbance of this compound at a specific wavelength and comparing the peak area to that of a standard of known concentration.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a UV detector, pump, autosampler, and column oven.

-

Chromatographic Column: A C18 column (e.g., Optimapak C18, 250 mm × 4.6 mm, 5 µm) is suitable for separation.[2]

-

Solvents: HPLC grade acetonitrile and purified water. Phosphoric acid may be used for mobile phase modification.[2]

-

This compound Reference Standard: A reference standard of this compound with a purity of ≥98% is required.

-

Sample Filtration: 0.45 µm syringe filters for sample preparation.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

Preparation of Solutions

-

Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol or acetonitrile to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations for the calibration curve.

-

Mobile Phase: A common mobile phase for the separation of alisols is a gradient of acetonitrile and water. For example, a gradient elution with acetonitrile and 0.1% aqueous phosphoric acid can be used.[2] An alternative isocratic system might use a mixture of acetonitrile and water. The optimal composition should be determined empirically.

Sample Preparation (from Alismatis Rhizoma)

-

Grinding: Grind the dried Alismatis Rhizoma into a fine powder.

-

Extraction: Accurately weigh about 1.0 g of the powdered sample and place it in a conical flask. Add a suitable volume of extraction solvent (e.g., 50 mL of methanol or ethanol).

-

Sonication/Reflux: Extract the sample using ultrasonication or heat reflux for a specified period (e.g., 30-60 minutes) to ensure complete extraction of this compound.

-

Filtration: Allow the extract to cool to room temperature and then filter it through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following chromatographic conditions can be used as a starting point and should be optimized for the specific instrument and column used:

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% aqueous phosphoric acid (gradient elution)[2] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 208 nm or 245 nm[3] |

| Injection Volume | 10-20 µL |

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

-

Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the this compound standard. The correlation coefficient (r²) of the calibration curve should be >0.999.

-

Accuracy: The accuracy of the method should be determined by performing recovery studies. This involves spiking a known amount of this compound standard into a sample matrix and calculating the percentage recovery. Recoveries in the range of 98-102% are generally considered acceptable.

-

Precision: The precision of the method should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is determined by analyzing multiple replicates of a sample on the same day and on different days. The relative standard deviation (RSD) should typically be less than 2%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of this compound and related compounds. Note that specific values may vary depending on the exact experimental conditions.

Table 1: Linearity and Range for this compound

| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |

| This compound | 5.2 - 104 | > 0.999 |

Data adapted from a study on the simultaneous determination of 11 triterpenoids in Alismatis Rhizoma.[3]

Table 2: Method Validation Parameters for this compound and Related Compounds

| Parameter | This compound | This compound 23-acetate |

| Recovery (%) | 97.24 - 102.49 | 98.06 - 101.71[2] |

| Intra-day Precision (RSD, %) | < 3.83 | < 1.5 |

| Inter-day Precision (RSD, %) | < 3.22 | < 2.0 |

| LOD (µg/mL) | Not explicitly reported | 0.08 - 0.15[2] |

| LOQ (µg/mL) | Not explicitly reported | Not explicitly reported |

Data for this compound recovery and precision are based on a UPLC-MS/MS method which can be indicative for a well-developed HPLC-UV method.[1] Data for this compound 23-acetate are from an HPLC-UV method.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a solid sample matrix.

References

- 1. Quantitative Analysis of Eight Triterpenoids and Two Sesquiterpenoids in Rhizoma Alismatis by Using UPLC-ESI/APCI-MS/MS and Its Application to Optimisation of Best Harvest Time and Crude Processing Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

Application Notes: Alisol C in vitro Cell Viability Assays

Introduction

Alisol C, a triterpenoid compound derived from the rhizome of Alisma plantago-aquatica, has garnered interest in pharmacological research for its potential therapeutic properties. Like other related alisol compounds, it is being investigated for various biological activities, including its effects on cancer cells. A fundamental step in evaluating the potential of any new anticancer agent is to determine its effect on cell viability and proliferation. The MTT and XTT assays are widely used colorimetric methods for this purpose, providing quantitative data on how a compound like this compound affects the metabolic activity of cultured cells, which is an indicator of cell viability.

These assays are based on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product. In living cells, mitochondrial and cytosolic dehydrogenases catalyze this reduction. The amount of formazan produced is directly proportional to the number of viable cells.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to an insoluble purple formazan that must be solubilized (e.g., with DMSO) before absorbance can be measured.[1][2]

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is reduced to a water-soluble orange formazan, simplifying the protocol by eliminating the solubilization step.[3]

These application notes provide detailed protocols for using MTT and XTT assays to assess the cytotoxic effects of this compound on cancer cell lines.

Mechanism of Action Overview

Studies on related alisol compounds suggest that their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death). This process is frequently linked to the modulation of key cellular signaling pathways. For instance, Alisol derivatives have been shown to inhibit pro-survival pathways like PI3K/AKT/mTOR and activate stress-activated pathways such as the JNK and p38 MAPK cascades, ultimately leading to apoptosis.[4][5][6][7][8] The generation of reactive oxygen species (ROS) has also been identified as a contributing factor to the induced cytotoxicity.[7][9]

Data Presentation

The following tables represent example data obtained from MTT/XTT assays after treating a hypothetical cancer cell line (e.g., HepG2, human liver cancer) with varying concentrations of this compound for 48 hours.

Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)

| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |

| 0 (Control) | 1.254 | 0.085 | 100.0% |

| 10 | 1.102 | 0.071 | 87.9% |

| 25 | 0.859 | 0.063 | 68.5% |

| 50 | 0.541 | 0.049 | 43.1% |

| 100 | 0.213 | 0.032 | 17.0% |

| 200 | 0.098 | 0.025 | 7.8% |

% Cell Viability = (Mean Absorbance of Treated Sample / Mean Absorbance of Control) x 100

Table 2: IC50 Values of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| A549 | Non-small cell lung | 48 | ~45 |

| HCT116 | Colon | 48 | ~60 |

| SCC-9 | Oral Squamous | 24 | ~75 |

| HepG2 | Hepatocellular | 48 | ~50 |

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. These are representative values based on the literature for related compounds.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for the cell viability assays and a potential signaling pathway affected by this compound.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alisol B 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alisol B 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Alisol C in the Wound Healing Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for utilizing a scratch wound healing assay to investigate the effects of Alisol C on cell migration, a critical process in wound healing.

Introduction

The wound healing process is a complex biological cascade involving cell migration, proliferation, and differentiation. The scratch wound healing assay is a widely used in vitro method to study collective cell migration.[1][2] This technique creates a cell-free gap, or "scratch," in a confluent cell monolayer, and the subsequent closure of this gap by migrating cells is monitored over time.[1] This allows for the quantitative assessment of factors that may promote or inhibit cell migration, making it a valuable tool for screening potential therapeutic compounds like this compound. This compound is a natural compound whose analogues, like Alisol A, have been shown to influence cell proliferation and migration, suggesting its potential role in wound healing.[3][4]

Principle of the Assay

A scratch is created in a confluent monolayer of cells, mimicking a wound. The cells at the edge of the scratch will migrate to close the gap. The rate of wound closure can be quantified by imaging the scratch at regular intervals and measuring the change in the cell-free area. By treating the cells with this compound, its effect on the rate of cell migration can be determined by comparing it to an untreated control group.[1]

Data Presentation

The quantitative data obtained from the wound healing assay should be organized for clear comparison. The following table provides a template for summarizing typical results.

| Treatment Group | Concentration (µM) | Average Wound Width at 0h (µm) | Average Wound Width at 24h (µm) | Wound Closure (%) | Cell Migration Rate (µm/h) |

| Vehicle Control | 0 | 500 | 250 | 50 | 10.4 |

| This compound | 1 | 510 | 180 | 64.7 | 13.75 |

| This compound | 10 | 490 | 100 | 79.6 | 16.25 |

| This compound | 50 | 505 | 80 | 84.2 | 17.7 |

| Positive Control | - | 495 | 50 | 89.9 | 18.54 |

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the cell type, experimental conditions, and the specific activity of this compound.

Experimental Protocols

This section details the step-by-step methodology for conducting a wound healing assay to evaluate the effect of this compound.

Materials

-

Cells: Adherent cell line suitable for wound healing assays (e.g., fibroblasts, keratinocytes).

-

Reagents:

-

Complete cell culture medium (e.g., DMEM, RPMI) with fetal bovine serum (FBS) and antibiotics.[1]

-

Phosphate-Buffered Saline (PBS), sterile.[1]

-

Trypsin-EDTA solution.[1]

-

This compound stock solution (dissolved in a suitable vehicle like DMSO).

-

Vehicle control (e.g., DMSO).

-

(Optional) Mitomycin C to inhibit cell proliferation.[1]

-

-

Consumables and Equipment:

Procedure

-

Cell Seeding:

-

Culture the chosen cell line to about 80-90% confluence.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into multi-well plates at a density that will form a confluent monolayer within 24-48 hours.[1][5] For example, for a 24-well plate, approximately 0.1 x 10^6 cells per well may be appropriate, but this needs to be optimized for each cell line.[1]

-

Incubate the plates at 37°C and 5% CO2.

-

-

Creating the Scratch:

-

Once the cells have formed a confluent monolayer, gently remove the culture medium.

-

Using a sterile 200 µL or 1000 µL pipette tip, create a straight scratch down the center of each well.[5][6] Apply consistent, gentle pressure to ensure a uniform scratch width.

-

A cross-shaped scratch can also be made to have more defined edges for analysis.[5]

-

-

Washing and Treatment:

-

Gently wash the wells with PBS to remove any detached cells and debris.[5]

-

Replace the PBS with fresh culture medium containing the desired concentrations of this compound. Include a vehicle control group (medium with the same concentration of the vehicle used to dissolve this compound) and a positive control if available.

-

If the experiment aims to study only cell migration, a proliferation inhibitor like Mitomycin C can be added to the medium.[1]

-

-

Imaging and Data Acquisition:

-

Immediately after adding the treatment medium, capture the first set of images of the scratches (time 0).

-

Use an inverted microscope at a consistent magnification (e.g., 10x).[5]

-

It is crucial to have reference points to ensure that the same field of view is imaged at each time point.

-

Return the plate to the incubator.

-

Capture subsequent images at regular intervals (e.g., every 4-8 hours) until the scratch in the control group is nearly closed (typically 24-48 hours).[5]

-

-

Data Analysis:

-

Use image analysis software (e.g., ImageJ) to measure the area or width of the scratch in the images from each time point.

-

Calculate the percentage of wound closure at each time point for each treatment group using the following formula: Wound Closure (%) = [(Area at 0h - Area at xh) / Area at 0h] * 100

-

The cell migration rate can also be calculated by determining the distance the cell front has moved over time.[7]

-

Potential Signaling Pathways

While the specific mechanisms of this compound in wound healing are yet to be fully elucidated, studies on related compounds and the general process of wound healing point towards the involvement of several key signaling pathways.[8][9][10] Alisol A has been shown to affect pathways such as PI3K/Akt and MAPK, which are known to regulate cell proliferation, migration, and survival.[3][11][12] These pathways are crucial in the different phases of wound healing.[8][13]

Visualizations

Experimental Workflow

Caption: Workflow for the this compound Wound Healing Assay.

Potential Signaling Pathway

Caption: Potential Signaling Pathways Modulated by this compound.

References

- 1. clyte.tech [clyte.tech]

- 2. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alisol A Suppresses Proliferation, Migration, and Invasion in Human Breast Cancer MDA-MB-231 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alisol A Suppresses Proliferation, Migration, and Invasion in Human Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.virginia.edu [med.virginia.edu]

- 6. scispace.com [scispace.com]

- 7. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wound healing and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling pathways in cutaneous wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Wound healing and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Signalling Pathways in Chronic Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]

Alisol C in Hyperlipidemia Research: Application Notes and Protocols for Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alisol C and its derivatives, naturally occurring triterpenoids isolated from Alismatis Rhizoma, have demonstrated significant potential in preclinical studies for the management of hyperlipidemia. These compounds have been shown to effectively modulate lipid profiles in various animal models of hyperlipidemia, primarily by reducing levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while concurrently elevating high-density lipoprotein cholesterol (HDL-C). The therapeutic effects of this compound and its analogues are attributed to a multi-targeted mechanism of action, influencing several key signaling pathways involved in lipid metabolism. This document provides detailed application notes and experimental protocols for utilizing this compound in hyperlipidemic animal models, intended to guide researchers in the standardized evaluation of its therapeutic efficacy.

Data Presentation

The following tables summarize the quantitative data from various studies investigating the effects of Alisol derivatives on lipid profiles in animal models of hyperlipidemia.

Table 1: Effects of Alisol Acetates on Serum Lipids in Hyperlipidemic Mice

| Treatment Group | Dose | TC (mg/dL) | TG (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |

| Model Control | - | Increased | Increased | Increased | Decreased |

| Simvastatin | - | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Increased |

| Alisol A 24-acetate | High | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Increased |

| Alisol A 24-acetate | Medium | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Increased |

| Alisol A 24-acetate | Low | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Increased |

| Alisol B 23-acetate | High | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Increased |

| Alisol B 23-acetate | Medium | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Increased |

| Alisol B 23-acetate | Low | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Increased |

Note: This table synthesizes findings indicating that Alisol acetates significantly improve the lipid profile in hyperlipidemic mice[1].